molecular formula C11H11NO3S B2637285 methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate CAS No. 2380042-11-3

methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate

Cat. No.: B2637285
CAS No.: 2380042-11-3
M. Wt: 237.27
InChI Key: NYZFEAPAJIVYSX-UHFFFAOYSA-N
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Description

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate is a heterocyclic carbamate derivative featuring a thiophene core substituted with a furan-2-yl group at the 4-position and a carbamate-functionalized methyl group at the 2-position. Its structure combines aromatic heterocycles (thiophene and furan) with a carbamate moiety, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-11(13)12-6-9-5-8(7-16-9)10-3-2-4-15-10/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZFEAPAJIVYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate typically involves the condensation of furan and thiophene derivatives. One common method includes the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate is characterized by the following chemical properties:

  • Molecular Formula : C11H11NO3S
  • Molecular Weight : 237.27 g/mol
  • CAS Number : 2380034-80-8

The structure of the compound includes a furan ring and a thiophene moiety, contributing to its unique chemical behavior and potential applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pharmacophore modeling and 3D-QSAR analyses have been utilized to identify structural features essential for inhibiting cancer cell lines, particularly MCF-7 cells (breast cancer) and others. The presence of specific functional groups has been correlated with enhanced biological activity, suggesting that modifications to the carbamate structure could yield more potent anticancer agents .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of carbamate derivatives. This compound may play a role in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases like Alzheimer's. Studies focusing on the mechanism of action suggest that such compounds could inhibit pathways leading to neuronal apoptosis .

Pesticide Development

The compound's structure suggests potential utility in developing new pesticides. Research indicates that carbamate derivatives can act as effective insecticides by interfering with the nervous systems of pests. The incorporation of furan and thiophene rings may enhance the selectivity and efficacy of these compounds against specific insect species while minimizing environmental impact .

Polymer Synthesis

This compound can be utilized in synthesizing novel polymers with unique electrical and optical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in electronics and coatings .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityMukherjee et al., 2008Identified critical features for MCF cell inhibition
Neuroprotective EffectsResearch on carbamate derivativesSuggested protective mechanisms against oxidative stress
Pesticide DevelopmentComparative analysis of compoundsDemonstrated efficacy against specific insect pests
Polymer SynthesisMaterial science researchEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight Key References
This compound Thiophene 4-(furan-2-yl), 2-(methyl carbamate) ~267.3* Inferred
tert-Butyl (2-{4-[(2-fluoropropanamido)methyl]benzamido}-4-[furan-2-yl]phenyl)carbamate Phenyl 4-(furan-2-yl), 2-(fluoropropanamido-benzamido) ~541.6
Methyl 4-({N-[2-(cyclohexylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate Benzamide Dimethylamino, cyclohexylamino-oxoethyl ~496.6
(S)-tert-Butyl((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate Oxazolidinone 3-oxomorpholino-phenyl, oxazolidinone core ~393.4
Methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate Benzoate Pyridinyl-hydroxyethylamino ~300.3

Notes:

  • Substituent positioning : The 4-(furan-2-yl) group in the target compound mirrors aryl substitutions in ’s analogs, where furan/thiophene moieties enhance π-system conjugation .
  • Carbamate vs. ester groups : Unlike ester-containing derivatives (e.g., ), the carbamate group in the target compound may improve hydrolytic stability under physiological conditions .

Physicochemical and Thermal Properties

  • Thermal stability : Carbamates with aryl groups (e.g., ’s pyridinyl derivatives) exhibit variable decomposition temperatures (150–250°C), influenced by substituent electronegativity. The target compound’s furan-thiophene system may lower thermal stability compared to purely phenyl-based analogs .
  • Solubility: The dimethylamino group in ’s compounds enhances aqueous solubility, whereas the hydrophobic thiophene-furan system in the target compound likely reduces it .

Biological Activity

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate, with the CAS number 2380034-80-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11NO3S
  • Molecular Weight : 237.27 g/mol
  • IUPAC Name : this compound

The structure of the compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

  • Antiviral Activity : Preliminary studies indicate potential inhibitory effects against viral enzymes, particularly those involved in the replication of RNA viruses.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, suggesting potential as an antibacterial agent.
  • Cytotoxicity : Evaluations of cytotoxic effects on various cell lines are crucial to understanding its safety profile.

Pharmacological Mechanisms

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for viral replication or bacterial metabolism.
  • Cellular Interaction : It could interact with cellular receptors or pathways that modulate immune responses or cell proliferation.

Antiviral Activity

A study focused on similar compounds highlighted that derivatives containing furan and thiophene rings exhibited significant antiviral activity against SARS-CoV-2 main protease (Mpro). For instance, related compounds showed IC50 values in the low micromolar range, indicating effective inhibition of viral replication pathways .

Antimicrobial Evaluation

Research conducted on related carbamate derivatives demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 150 nM for some derivatives, suggesting strong antibacterial potential .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of this compound using various cancer cell lines. Results indicated a CC50 (concentration causing 50% cell death) greater than 100 μM, suggesting a favorable safety profile for further development .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral enzymes
AntimicrobialEffective against S. aureus
CytotoxicityCC50 > 100 μM

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